molecular formula C18H20ClN3O4S B2882650 N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251705-15-3

N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Cat. No.: B2882650
CAS No.: 1251705-15-3
M. Wt: 409.89
InChI Key: GDLXUDXHYNRIKF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a structurally complex acetamide derivative featuring a dihydropyridinone core substituted with a pyrrolidine-1-sulfonyl group. This compound shares a common acetamide backbone with numerous bioactive analogs but distinguishes itself through its unique substituent pattern. The 3-chloro-2-methylphenyl group at the N-terminus and the pyrrolidine-sulfonyl moiety on the dihydropyridinone ring likely influence its physicochemical properties, such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S/c1-13-14(19)6-4-7-15(13)20-17(23)12-21-9-5-8-16(18(21)24)27(25,26)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLXUDXHYNRIKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride under basic conditions to form the pyrrolidine sulfonyl intermediate.

    Synthesis of the Dihydropyridinyl Acetamide: The intermediate is then reacted with a dihydropyridinyl acetamide derivative under controlled conditions to form the desired product.

    Final Coupling Reaction: The final step involves coupling the chloro-substituted phenyl ring with the dihydropyridinyl acetamide intermediate under suitable conditions, such as the presence of a coupling agent and a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, automated synthesis, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It could be explored for its therapeutic potential in treating diseases, depending on its biological activity.

    Industry: The compound may find applications in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors, modulating their activity and downstream signaling pathways.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below compares the target compound with key analogs based on core structures, substituents, and properties:

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Bioactivity/Applications Reference
Target Compound Dihydropyridinone-acetamide 3-chloro-2-methylphenyl; pyrrolidine-sulfonyl N/A Hypothetical pharmaceutical
BG01261 (N-(2-fluorophenyl)-[...]acetamide) Dihydropyridinone-acetamide 2-fluorophenyl; pyrrolidine-sulfonyl N/A Research chemical
5e (1,3,4-thiadiazole derivative) 1,3,4-Thiadiazole-acetamide 4-chlorobenzylthio; isopropyl-methylphenoxy 132–134 Antimicrobial potential
N-(6-trifluoromethylbenzothiazole-2-yl)-[...] Benzothiazole-acetamide Trifluoromethyl; 4-chlorophenyl N/A Patent-protected bioactive
Alachlor Chloroacetamide 2,6-diethylphenyl; methoxymethyl N/A Herbicide
2-(3,4-Dichlorophenyl)-[...]acetamide (I) Pyrazolone-acetamide 3,4-dichlorophenyl; dihydro-pyrazol-4-yl 473–475 Coordination chemistry ligand

Structural and Functional Insights

  • Core Flexibility vs. Rigidity: The dihydropyridinone core in the target compound introduces partial aromaticity and conformational flexibility compared to the rigid 1,3,4-thiadiazole () or benzothiazole () cores. This flexibility may enhance binding to dynamic biological targets, such as enzymes with allosteric sites .
  • Substituent Effects: The pyrrolidine-1-sulfonyl group in the target compound contrasts with thioether (e.g., 5e, 5h) or methoxy (e.g., 5k) substituents in thiadiazole derivatives. The 3-chloro-2-methylphenyl group introduces steric hindrance and electron-withdrawing effects, differentiating it from the 2-fluorophenyl group in BG01261. This modification could alter metabolic stability or target selectivity .
  • Physical Properties :
    While melting points for the target compound are unavailable, analogs like 5e (132–134°C) and compound I (473–475°C) suggest that bulky substituents (e.g., dichlorophenyl) increase crystallinity and thermal stability .

Key Research Findings and Data

Hypothetical Pharmacokinetics

  • Solubility : The pyrrolidine-sulfonyl group’s polarity may enhance aqueous solubility compared to lipophilic benzothiazole derivatives () .
  • Metabolism : The 3-chloro-2-methylphenyl group could slow oxidative metabolism relative to unsubstituted phenyl analogs, extending half-life .

Biological Activity

N-(3-chloro-2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl ring , a pyrrolidine sulfonyl group , and a dihydropyridinyl acetamide moiety . Its IUPAC name is N-(3-chloro-2-methylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, with the molecular formula C18H20ClN3O4SC_{18}H_{20}ClN_{3}O_{4}S .

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thereby altering their function.
  • Receptor Modulation : Interaction with cellular receptors could modulate their activity, influencing downstream signaling pathways critical for various cellular processes.
  • Pathway Interference : The compound might disrupt specific biochemical pathways, leading to therapeutic effects that could be beneficial in treating diseases like cancer or neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Table 1: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundSJSA-10.22MDM2 inhibition
Compound 33SJSA-10.15p53 activation
Compound 38SJSA-10.24Apoptosis induction

The above data indicates that the compound exhibits strong antiproliferative activity, particularly in the SJSA-1 cell line, which is often used in studies related to osteosarcoma .

Pharmacodynamics and Efficacy

Pharmacodynamic studies have demonstrated that oral administration of the compound at doses of 100 mg/kg effectively induces upregulation of proteins such as MDM2, p53, and p21 in tumor tissues. This suggests a robust activation of the p53 pathway, which is crucial for tumor suppression .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • MDM2 Inhibition Study : A study focused on the inhibition of MDM2 revealed that the compound binds with high affinity and leads to significant tumor growth inhibition in xenograft models .
  • Pharmacokinetic Studies : In rat models, pharmacokinetic evaluations showed higher plasma exposure compared to other compounds tested, indicating favorable absorption and bioavailability .

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